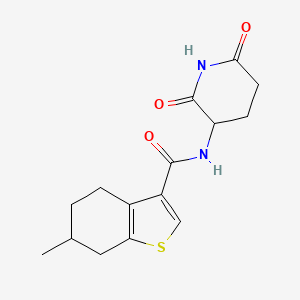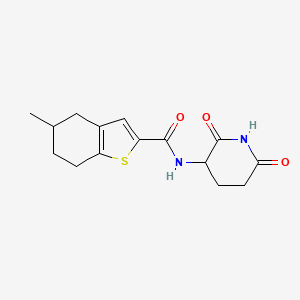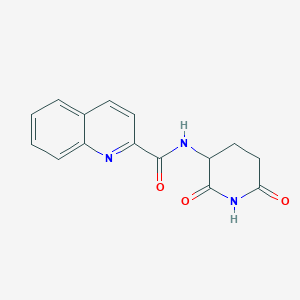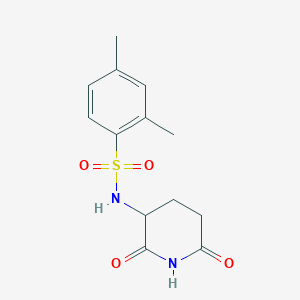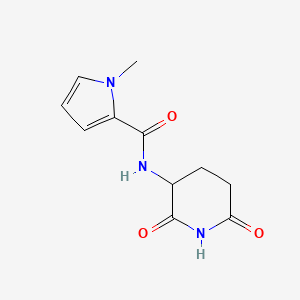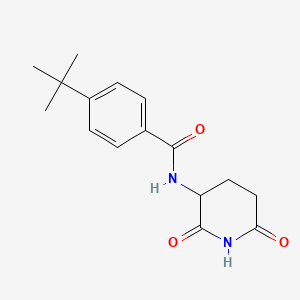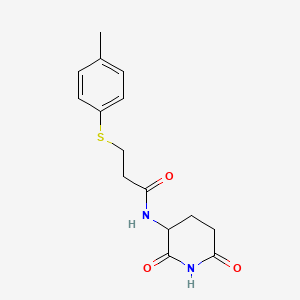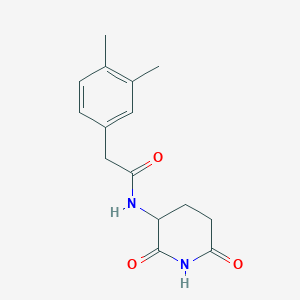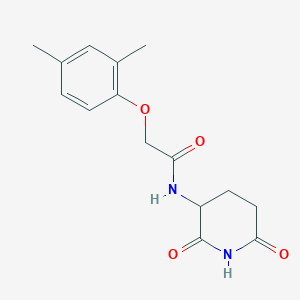
2-(2,4-dimethylphenoxy)-N-(2,6-dioxopiperidin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dimethylphenoxy)-N-(2,6-dioxopiperidin-3-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as DMXAA and has been found to exhibit anti-tumor activity in preclinical studies.
Wirkmechanismus
DMXAA activates the immune system, specifically the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α). These cytokines then induce apoptosis in tumor cells and inhibit angiogenesis, leading to a reduction in tumor growth.
Biochemical and Physiological Effects:
DMXAA has been found to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines such as TNF-α and IFN-α, as well as induce the activation of macrophages and natural killer cells. DMXAA has also been found to inhibit the production of interleukin-10 (IL-10), an anti-inflammatory cytokine.
Vorteile Und Einschränkungen Für Laborexperimente
DMXAA has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been extensively studied for its anti-tumor properties. However, DMXAA has some limitations, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several potential future directions for research on DMXAA. One area of interest is the development of new methods for synthesizing DMXAA that could improve its solubility and reduce its toxicity. Another area of interest is the exploration of DMXAA's potential use in combination with other anti-cancer agents. Additionally, there is a need for further research on the mechanisms of action of DMXAA and its effects on the immune system.
Synthesemethoden
DMXAA can be synthesized using a variety of methods, including the reaction of 2,4-dimethylphenol with ethyl chloroacetate to form the intermediate 2,4-dimethylphenyl 2-chloroacetate. This intermediate can then be reacted with 3-piperidone to form DMXAA.
Wissenschaftliche Forschungsanwendungen
DMXAA has been extensively studied for its anti-tumor properties. It has been found to induce tumor necrosis and inhibit angiogenesis, leading to a reduction in tumor growth. DMXAA has also been studied for its potential use in combination with other anti-cancer agents, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-(2,6-dioxopiperidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-9-3-5-12(10(2)7-9)21-8-14(19)16-11-4-6-13(18)17-15(11)20/h3,5,7,11H,4,6,8H2,1-2H3,(H,16,19)(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCFTTOHPOHXOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2CCC(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

